molecular formula C8H5Cl2N3 B2373385 6,7-Dichloroquinazolin-2-amine CAS No. 18672-00-9

6,7-Dichloroquinazolin-2-amine

Cat. No.: B2373385
CAS No.: 18672-00-9
M. Wt: 214.05
InChI Key: OGBCMMGCLNFANJ-UHFFFAOYSA-N
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Description

6,7-Dichloroquinazolin-2-amine (CAS: 18672-00-9) is a quinazoline derivative with the molecular formula C₈H₅Cl₂N₃ and a molar mass of 214.05 g/mol . Its structure features a quinazoline core (a fused benzene and pyrimidine ring) with chlorine atoms at positions 6 and 7, and an amine group at position 2. Key properties include:

  • Density: 1.571 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 436.2 ± 48.0 °C (predicted)
  • pKa: 4.94 ± 0.70 (indicating moderate basicity) .
    The compound is characterized via NMR, LCMS, and elemental analysis , and its SMILES string (C1=C2C=NC(=NC2=CC(=C1Cl)Cl)N) and InChIKey (OGBCMMGCLNFANJ-UHFFFAOYSA-N) confirm its substitution pattern .

Properties

IUPAC Name

6,7-dichloroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBCMMGCLNFANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18672-00-9
Record name 6,7-Dichloroquinazolin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinazolin-2-amine typically involves the reaction of 6,7-dichloroquinazoline with ammonia or an amine under controlled conditions. One common method includes the use of cyanogen chloride and a diamine precursor, which is then boiled to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6,7-Dichloroquinazolin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dichloroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, it can act on DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death .

Comparison with Similar Compounds

6,7-Dichloro-2-methylquinazolin-4-amine

Property 6,7-Dichloroquinazolin-2-amine 6,7-Dichloro-2-methylquinazolin-4-amine
Molecular Formula C₈H₅Cl₂N₃ C₉H₇Cl₂N₃
Substituents -NH₂ at C2; Cl at C6, C7 -CH₃ at C2; -NH₂ at C4; Cl at C6, C7
Molecular Weight 214.05 g/mol 231.08 g/mol
Key Features Electron-withdrawing Cl groups enhance reactivity Methyl group increases lipophilicity; positional isomerism alters biological targeting
Synthesis Derived from chlorinated benzonitrile precursors Synthesized via methoxylation and methylation of intermediates
Applications Potential kinase inhibitor Intermediate for hydrazine derivatives

Key Difference : The methyl group at C2 in the 4-amine derivative enhances stability but may reduce solubility compared to the 2-amine analog .

4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine

Property This compound 4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine
Core Structure Simple quinazoline Fused benzene-quinazoline system
Substituents Cl at C6, C7; -NH₂ at C2 Cl at C4; -NH₂ at C2
Molecular Weight 214.05 g/mol ~265 g/mol (estimated)
Biological Activity Targets pyrimidine-binding enzymes Enhanced activity due to fused aromatic system

Key Difference : The fused benzene ring in the dihydrobenzoquinazoline derivative improves binding to hydrophobic enzyme pockets .

5,7-Dichloroquinolin-2-amine (Quinoline Analog)

Property This compound 5,7-Dichloroquinolin-2-amine
Core Structure Quinazoline (pyrimidine + benzene) Quinoline (pyridine + benzene)
Substituents Cl at C6, C7; -NH₂ at C2 Cl at C5, C7; -NH₂ at C2
Electron Effects Strong electron-withdrawing Cl Similar Cl effects but different ring electronics
Applications Kinase inhibition Antimalarial/antimicrobial

Key Difference: The pyrimidine ring in quinazoline allows hydrogen bonding unavailable in quinoline, influencing target selectivity .

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine

Property This compound N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine
Substituents Cl at C6, C7; -NH₂ at C2 -CH₃ at C6; phenyl at C4; dimethoxyphenyl at N2
Lipophilicity Moderate (Cl substituents) High (phenyl and methoxy groups)
Bioactivity Moderate enzyme inhibition Potent tyrosine kinase inhibition (e.g., PD153035)

Key Difference : Bulky aromatic substituents in the dimethoxyphenyl derivative improve affinity for ATP-binding pockets in kinases .

Biological Activity

6,7-Dichloroquinazolin-2-amine is a chemical compound that belongs to the quinazoline family, noted for its diverse biological activities and therapeutic potential. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C8_8H5_5Cl2_2N3_3
  • Molecular Weight: 214.05 g/mol
  • CAS Number: 18672-00-9

This compound is characterized by a fused heterocyclic system containing nitrogen atoms and has garnered attention for its potential applications in medicinal chemistry.

This compound primarily targets Janus kinase 1 (JAK1) . The interaction occurs through direct binding, leading to the inhibition of JAK1 activity. This inhibition results in a broad-spectrum suppression of cytokine-mediated immune responses and inflammatory effects, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Effect
Breast Cancer Cells5.6Inhibition of cell growth
Hematological Cancer4.3Induction of apoptosis

The compound's mechanism involves the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.8 µg/mL
Escherichia coli1.5 µg/mL

Case Studies

  • Study on Anticancer Efficacy:
    A study conducted on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 5.6 µM. The mechanism was attributed to apoptosis induction through caspase activation.
  • Antimicrobial Research:
    Another investigation assessed the compound's antimicrobial properties against various bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus with an MIC of 0.8 µg/mL, suggesting its potential as an antimicrobial agent.

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